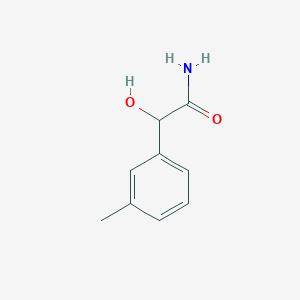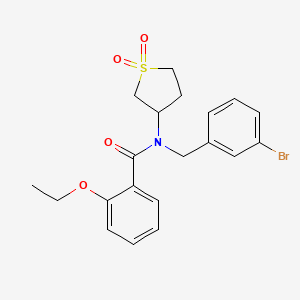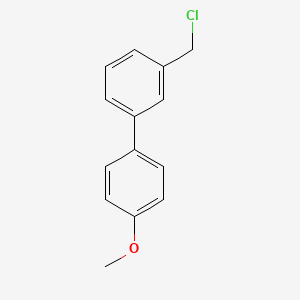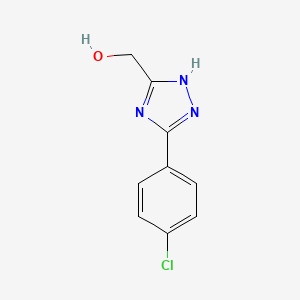
Benzeneacetamide, alpha-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, alpha-hydroxy-3-methyl-, is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of a benzene ring attached to an acetamide group, with an additional hydroxyl group and a methyl group on the alpha carbon. It is a derivative of benzeneacetamide and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetamide and appropriate reagents to introduce the hydroxyl and methyl groups.
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, alpha-hydroxy-3-methyl-, may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation reactions.
Batch or Continuous Processes: Depending on the scale of production, either batch reactors or continuous flow reactors may be used to optimize yield and purity.
Types of Reactions:
Oxidation: Benzeneacetamide, alpha-hydroxy-3-methyl-, can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the acetamide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds, sulfonated compounds.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in metabolic pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, alpha-hydroxy-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetamide: Lacks the hydroxyl and methyl groups, making it less reactive.
Alpha-hydroxybenzeneacetamide: Contains the hydroxyl group but lacks the methyl group.
Alpha-methylbenzeneacetamide: Contains the methyl group but lacks the hydroxyl group.
This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-hydroxy-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
343867-73-2 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-hydroxy-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12) |
InChI-Schlüssel |
VKHFIRDATYLGIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)

![4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12123396.png)

![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
